PF-06700841 is an inhibitor of JAK1 and tyrosine kinase 2 (TYK2; IC50s = 17 and 23 nM, respectively). It is selective for JAK1 and TYK2 over JAK2 and JAK3 (IC50s = 77 and 6,494 nM, respectively). PF-06700841 selectively inhibits IFN-α/STAT3 signaling over erythropoietin/STAT5 signaling in human whole blood (IC50s = 30 and 577 nM, respectively). It reduces increases in hind paw volume in a rat model of adjuvant-induced arthritis in a dose-dependent manner. PF-06700841 is an inhibitor of JAK1 and TYK2 kinases. PF-06700841 tosylate salt is potentially a treatment of systemic lupus erythematosus and plaque psoriasis.
Related Compounds
PF-06700841
Compound Description: PF-06700841, also known as brepocitinib, is a potent and selective dual inhibitor of tyrosine kinase 2 (TYK2) and Janus kinase 1 (JAK1) [, , , , , , , , , , , , , , , , ]. It is being investigated as a potential therapeutic agent for various autoimmune diseases, including plaque psoriasis, psoriatic arthritis, alopecia areata, and atopic dermatitis.
Tofacitinib
Compound Description: Tofacitinib is a first-generation JAK inhibitor that targets JAK1, JAK3, and to a lesser extent, JAK2 [, , ]. It is approved for the treatment of rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis.
Ruxolitinib
Compound Description: Ruxolitinib is a JAK1 and JAK2 inhibitor approved for the treatment of myelofibrosis and polycythemia vera [].
Baricitinib
Compound Description: Baricitinib is a JAK1 and JAK2 inhibitor approved for the treatment of rheumatoid arthritis [].
Deucravacitinib (BMS-986165)
Compound Description: Deucravacitinib is a selective allosteric TYK2 inhibitor [, ].
PF-06826647 (Ropesacitinib)
Compound Description: PF-06826647, also known as ropsacitinib, is a selective TYK2 inhibitor [, ].
Filgotinib
Compound Description: Filgotinib is a selective JAK1 inhibitor investigated for treating inflammatory bowel diseases, including Crohn's disease and ulcerative colitis [, ].
Upadacitinib
Compound Description: Upadacitinib is a selective JAK1 inhibitor approved for treating rheumatoid arthritis, psoriatic arthritis, and atopic dermatitis [, ].
PF-06651600 (Ritlecitinib)
Compound Description: PF-06651600, also known as ritlecitinib, is a selective JAK3 inhibitor investigated for the treatment of alopecia areata [, ].
Relevance: PF-06651600 and PF-06700841 tosylate, along with other related compounds, belong to the class of Janus kinase inhibitors and are being investigated for their potential in treating autoimmune diseases like alopecia areata [, ]. Although PF-06651600 primarily targets JAK3, both compounds showcase the therapeutic potential of modulating the JAK-STAT pathway in such conditions.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Perzinfotel, also known as EAA-090; WAY-126090, is a NMDA receptor antagonist potentially for the treatment of diabetic neuropathic pain. EAA-090 inhibited [(3)H]3-(2-carboxypiperazin-4-yl)propyl-1-phosphonic acid binding to NMDA receptors with IC(50) value of 28 nM. IC(50) values for inhibition of current induced by 10 microM NMDA was 477nM.
Petrichloral is a DEA Schedule IV controlled substance. Substances in the DEA Schedule IV have a low potential for abuse relative to substances in Schedule III. Petrichloral is an alcohol and an organochlorine compound.
Pexacerfont is an antagonist of corticotropin-releasing factor receptor 1 (CRF1; IC50 = 6.1 nM for the human receptor). It is selective for CRF1 in IMR-32 cells (mean IC50 = 10.6 nM) over CFR2β receptors endogenously expressed in pig choroid plexus membranes (IC50 = >1,000 nM) in radioligand binding assays and does not bind to the human CRF binding protein (IC50 = >1,000 nM). Pexacerfont inhibits adrenocorticotropic hormone (ACTH) release induced by CRF in primary rat pituitary cells with an IC50 value of 129 nM. It increases the time spent in the open arms of the elevated plus maze (EPM) in rats, indicating anxiolytic-like activity, when administered at doses ranging from 10 to 30 mg/kg. Pexacerfont, also known as BMS-562086, is a potent and orally active CRF-1 antagonist. Pexacerfont is a recently developed CRF-1 antagonist which is currently in clinical trials for the treatment of anxiety disorders, and has also been proposed to be useful for the treatment of depression and irritable bowel syndrome. BMS-562086 exhibited favorable ADME and pharmacokinetic properties for further development.